molecular formula C25H22ClFO4 B14343359 Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-(4-fluorophenoxy)phenyl)methyl ester, trans- CAS No. 101492-36-8

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-(4-fluorophenoxy)phenyl)methyl ester, trans-

Cat. No.: B14343359
CAS No.: 101492-36-8
M. Wt: 440.9 g/mol
InChI Key: YVYVCQDLHSRCGE-ZCYQVOJMSA-N
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Description

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-(4-fluorophenoxy)phenyl)methyl ester, trans- is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-(4-fluorophenoxy)phenyl)methyl ester, trans- typically involves multiple steps:

    Formation of Cyclopropanecarboxylic Acid Derivative: The initial step involves the preparation of cyclopropanecarboxylic acid, which can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.

    Substitution Reaction: The 2-chloro-1-(4-ethoxyphenyl) group is introduced via a substitution reaction, often using a chlorinating agent like thionyl chloride.

    Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid derivative with (3-(4-fluorophenoxy)phenyl)methanol under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and conditions such as elevated temperatures or the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: Use in the development of diagnostic assays or imaging agents.

Industry

    Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of specialty polymers.

    Coatings and Adhesives: Its chemical properties make it suitable for use in high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-(4-fluorophenoxy)phenyl)methyl ester, trans- exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane structures.

    Phenyl esters: Compounds with ester functional groups attached to phenyl rings.

    Fluorophenoxy derivatives: Compounds containing fluorophenoxy groups.

Uniqueness

Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (3-(4-fluorophenoxy)phenyl)methyl ester, trans- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

101492-36-8

Molecular Formula

C25H22ClFO4

Molecular Weight

440.9 g/mol

IUPAC Name

[3-(4-fluorophenoxy)phenyl]methyl (1R,2S)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C25H22ClFO4/c1-2-29-20-10-6-18(7-11-20)25(15-23(25)26)24(28)30-16-17-4-3-5-22(14-17)31-21-12-8-19(27)9-13-21/h3-14,23H,2,15-16H2,1H3/t23-,25-/m0/s1

InChI Key

YVYVCQDLHSRCGE-ZCYQVOJMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@]2(C[C@@H]2Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=C(C=C4)F

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=C(C=C4)F

Origin of Product

United States

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